Cas no 123168-37-6 ((2R)-2-ethyl-Pyrrolidine)

(2R)-2-ethyl-Pyrrolidine is a chiral pyrrolidine derivative characterized by its stereospecific (R)-configuration and an ethyl substituent at the 2-position. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical applications due to its rigid pyrrolidine scaffold, which enhances conformational control in chiral catalysts and ligands. Its ethyl group introduces steric and electronic modulation, making it useful for fine-tuning reactivity in organocatalysis and medicinal chemistry. The enantiomeric purity of (2R)-2-ethyl-Pyrrolidine ensures consistent performance in stereoselective transformations, while its stability under typical reaction conditions allows for broad utility. It is commonly employed in the synthesis of bioactive molecules and agrochemicals.
(2R)-2-ethyl-Pyrrolidine structure
(2R)-2-ethyl-Pyrrolidine structure
商品名:(2R)-2-ethyl-Pyrrolidine
CAS番号:123168-37-6
MF:C6H13N
メガワット:99.1741216182709
MDL:MFCD19217252
CID:1089745
PubChem ID:10931375

(2R)-2-ethyl-Pyrrolidine 化学的及び物理的性質

名前と識別子

    • (2R)-2-ethyl-Pyrrolidine
    • (2R)-2-ethylpyrrolidine
    • (R)-2-Ethylpyrrolidine
    • 2-Ethyl-pyrrolidine
    • (2R)-ethylpyrrolidine
    • QC-574
    • RB4030
    • (R)-2alpha-Ethylpyrrolidine
    • AKOS006348967
    • Pyrrolidine, 2-ethyl-, (R)-
    • DTXSID00448665
    • JFZLDRUSMYBXRI-ZCFIWIBFSA-N
    • MFCD19217252
    • 123168-37-6
    • 2-(R)-ethyl-pyrrolidine
    • DA-13978
    • MDL: MFCD19217252
    • インチ: 1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
    • InChIKey: JFZLDRUSMYBXRI-ZCFIWIBFSA-N
    • ほほえんだ: N1CCC[C@H]1CC

計算された属性

  • せいみつぶんしりょう: 99.10480
  • どういたいしつりょう: 99.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 52.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • PSA: 12.03000
  • LogP: 1.47720

(2R)-2-ethyl-Pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E938160-100mg
(2R)-2-Ethyl-pyrrolidine
123168-37-6
100mg
$ 340.00 2022-06-05
TRC
E938160-50mg
(2R)-2-Ethyl-pyrrolidine
123168-37-6
50mg
$ 230.00 2022-06-05
eNovation Chemicals LLC
Y0988587-1g
(R)-2-ethylpyrrolidine
123168-37-6 95%
1g
$705 2025-02-21
eNovation Chemicals LLC
Y0988587-1g
(R)-2-ethylpyrrolidine
123168-37-6 95%
1g
$705 2025-02-28
TRC
E938160-10mg
(2R)-2-Ethyl-pyrrolidine
123168-37-6
10mg
$ 70.00 2022-06-05
eNovation Chemicals LLC
D515192-5g
(2R)-2-ethyl-Pyrrolidine
123168-37-6 >95%
5g
$1850 2025-02-26
eNovation Chemicals LLC
D515192-5g
(2R)-2-ethyl-Pyrrolidine
123168-37-6 >95%
5g
$1850 2025-02-19
eNovation Chemicals LLC
Y0988587-1g
(R)-2-Ethylpyrrolidine
123168-37-6 95%
1g
$705 2024-08-02
eNovation Chemicals LLC
D515192-5g
(2R)-2-ethyl-Pyrrolidine
123168-37-6 >95%
5g
$1850 2024-05-23
eNovation Chemicals LLC
D515192-1g
(2R)-2-ethyl-Pyrrolidine
123168-37-6 >95%
1g
$880 2024-05-23

(2R)-2-ethyl-Pyrrolidine 合成方法

(2R)-2-ethyl-Pyrrolidine 関連文献

(2R)-2-ethyl-Pyrrolidineに関する追加情報

Recent Advances in the Study of (2R)-2-ethyl-Pyrrolidine and Its Derivative (CAS: 123168-37-6) in Chemical Biology and Pharmaceutical Research

The compound (2R)-2-ethyl-Pyrrolidine and its derivative with the CAS number 123168-37-6 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are pivotal in the development of novel therapeutic agents due to their unique structural properties and biological activities. Recent studies have focused on their synthesis, pharmacological evaluation, and potential applications in treating various diseases, including neurological disorders and cancer.

One of the key findings in recent research is the role of (2R)-2-ethyl-Pyrrolidine as a chiral building block in the synthesis of complex pharmaceutical compounds. Its enantiomeric purity and structural flexibility make it an ideal candidate for the development of stereospecific drugs. The derivative 123168-37-6, in particular, has shown promising results in preclinical studies as a potential inhibitor of specific enzymatic pathways involved in inflammatory responses.

Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize the molecular structure and confirm the stereochemistry of these compounds. Computational modeling and molecular docking studies have further elucidated their binding mechanisms with target proteins, providing insights into their mode of action at the atomic level. These findings are crucial for optimizing their pharmacological profiles and minimizing off-target effects.

In addition to their therapeutic potential, recent studies have explored the scalability and cost-effectiveness of synthesizing (2R)-2-ethyl-Pyrrolidine and its derivatives. Green chemistry approaches, including catalytic asymmetric synthesis and solvent-free reactions, have been investigated to enhance the sustainability of their production. These advancements are expected to facilitate their transition from laboratory-scale research to industrial applications.

Despite the progress, challenges remain in the clinical translation of these compounds. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of (2R)-2-ethyl-Pyrrolidine and 123168-37-6 in drug development.

In conclusion, the ongoing research on (2R)-2-ethyl-Pyrrolidine and its derivative 123168-37-6 highlights their significant promise in the pharmaceutical industry. Continued exploration of their biological activities and synthetic methodologies will undoubtedly contribute to the discovery of next-generation therapeutics.

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